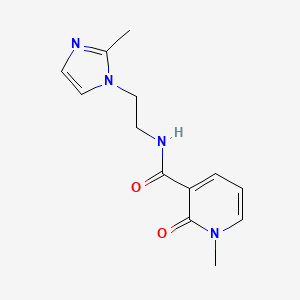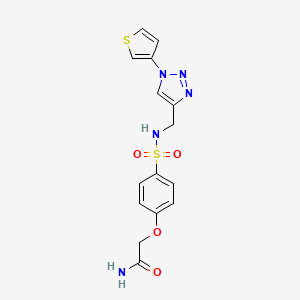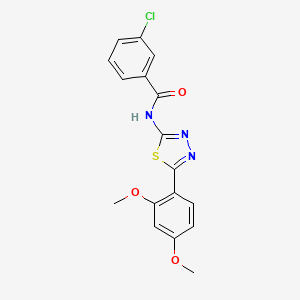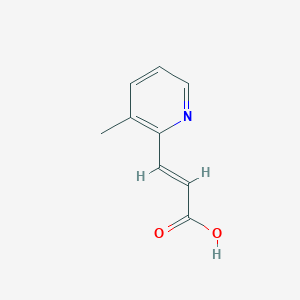
1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
One line of research involves the development of synthetic methodologies for compounds with imidazole moieties, which are structurally related to the specified compound. For example, a one-pot synthesis of imidazo[1,5-a]pyridines starting from carboxylic acid and 2-methylaminopyridines has been achieved, allowing the introduction of various substituents at the 1- and 3-positions. This synthesis utilizes propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux, highlighting the chemical versatility and synthetic accessibility of such compounds (Crawforth & Paoletti, 2009).
Biological Applications and Activities
Imidazole derivatives, including those structurally similar to the query compound, have been studied for their potential biological activities. A notable investigation into the systematic structure modifications of imidazo[1,2-a]pyrimidine demonstrated its role as a full antagonist of the androgen receptor, with significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). This study specifically addresses the challenge of rapid metabolism by aldehyde oxidase (AO) and proposes strategies for reducing AO-mediated oxidation, which is critical for enhancing the therapeutic potential of these compounds (Linton et al., 2011).
Chemical Properties and Reactions
Research into the chemical properties and reactions of imidazole derivatives has led to findings on their potential as corrosion inhibitors. An experimental and theoretical study on 1-(2-ethylamino)-2-methylimidazoline, a related compound, evaluated its corrosion inhibition efficiency in acid media. The study revealed that imidazoline exhibits good corrosion inhibition at various concentrations, supported by density functional theory (DFT) calculations to explain its efficiency (Cruz et al., 2004).
Antimicrobial and Antituberculotic Activities
Further exploration into the antimicrobial properties of imidazole derivatives has been conducted. For instance, the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been researched, indicating potential antimicrobial applications. These compounds, derived through a synthesis involving N-(5-acetyl-4-ethoxy-2-oxo-2,5-dihydro-imidazol-1-yl)-N-arylacetamide, showcase the broad-spectrum antimicrobial potential of imidazole derivatives (Sharma, Sharma, & Rane, 2004).
Eigenschaften
IUPAC Name |
1-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-14-5-8-17(10)9-6-15-12(18)11-4-3-7-16(2)13(11)19/h3-5,7-8H,6,9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJONIOZGDCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2461589.png)
![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2461590.png)
![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetamide](/img/structure/B2461592.png)

![ethyl 2-({[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


![N-(3-fluoro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2461604.png)




